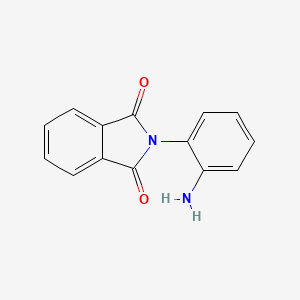

2-(2-Aminophenyl)isoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJOEZGYYINOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350094 | |

| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4506-62-1 | |

| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) spectra, a complete and detailed picture of the atomic arrangement and bonding environment can be constructed.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide fundamental information about the hydrogen and carbon frameworks of the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Aminophenyl)isoindole-1,3-dione is expected to display distinct signals corresponding to the eight aromatic protons and the two protons of the primary amine group. The protons on the phthalimide (B116566) moiety typically appear as two multiplets in the downfield region (around 7.8-8.0 ppm), characteristic of an AA'BB' system due to the symmetric nature of the isoindole ring. The four protons of the 2-aminophenyl ring would present a more complex pattern, typically in the range of 6.7-7.5 ppm. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing imide structure. The -NH₂ protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The most downfield signals are typically those of the carbonyl carbons of the imide group, expected around 167-168 ppm. nih.gov The spectrum would also show distinct signals for the aromatic carbons. The two quaternary carbons of the phthalimide ring to which the carbonyls are attached appear around 132 ppm, while the carbons bonded to hydrogen are observed between 124 and 135 ppm. nih.gov The carbons of the aminophenyl ring would have shifts influenced by the amino substituent, with the carbon directly attached to the nitrogen atom (C-NH₂) appearing further upfield compared to the others.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imide C=O | ~167 | Singlet | Carbonyl carbons, highly deshielded. |

| Aromatic C-H (Phthalimide) | ~7.8 - 8.0 | Multiplet | Protons on the isoindole core. |

| Aromatic C-H (Aminophenyl) | ~6.7 - 7.5 | Multiplet | Protons on the aminophenyl substituent. |

| Amine N-H | Variable (e.g., ~5.0) | Broad Singlet | Chemical shift is solvent-dependent. |

| Aromatic C (Quaternary) | ~132 | Singlet | Carbons of the phthalimide ring fused system. |

| Aromatic C (Aminophenyl C-N) | ~145-150 | Singlet | Carbon attached to the amino group. |

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments establish the connectivity between them.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on both the phthalimide and the aminophenyl rings. researchgate.net This allows for the unambiguous assignment of protons within each aromatic system by tracing the connectivity paths, confirming the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. thermofisher.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is invaluable for assigning the carbon signals based on the already-established proton assignments from the ¹H and COSY spectra. For this compound, this would definitively link each aromatic proton to its corresponding carbon atom in both ring systems. mdpi.com

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands. The most prominent would be the strong absorptions from the imide carbonyl groups. Typically, cyclic imides show two distinct C=O stretching bands: an asymmetric stretch at a higher wavenumber (around 1770-1780 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1700-1710 cm⁻¹). nih.govresearchgate.net

Other key vibrational bands include:

N-H Stretching: The primary amino group (-NH₂) would exhibit two stretching bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

Aromatic C=C Stretching: Medium to strong absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds would appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Imide C=O | Asymmetric Stretch | ~1775 | Strong |

| Imide C=O | Symmetric Stretch | ~1705 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Imide C-N | Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the molecular formula is C₁₄H₁₀N₂O₂, corresponding to a molecular weight of approximately 238.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 238. Due to the presence of two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the imide ring: A common fragmentation for phthalimides is the loss of one or both carbonyl groups as carbon monoxide (CO, 28 Da).

Loss of the aminophenyl group: Cleavage of the N-C bond between the imide nitrogen and the aminophenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly in molecules with conjugated π-systems.

As an aromatic compound with extensive conjugation across the phthalimide and aminophenyl moieties, this compound is expected to be a strong UV absorber. Studies on similar isoindole-1,3-dione derivatives show maximum absorbance peaks (λ_max) in the near-ultraviolet region, typically between 220 and 240 nm. acgpubs.org These absorptions are attributed to π → π* electronic transitions within the delocalized aromatic systems. The presence of the auxochromic amino group (-NH₂) may cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted N-phenylphthalimide.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

It is highly probable that this compound would adopt a similar conformation in the solid state. The bond lengths and angles within the phthalimide core are expected to be consistent with those reported for other derivatives, with C=O double bonds around 1.20 Å and aromatic C-C bonds in the range of 1.37-1.48 Å. nih.gov In the crystal lattice, intermolecular hydrogen bonding involving the amino group and the carbonyl oxygens would be a significant stabilizing interaction.

Interactive Table: Expected Crystallographic Parameters (based on 2-(2-Iodophenyl)isoindoline-1,3-dione analogue)

| Parameter | Expected Value | Reference/Note |

| Crystal System | Monoclinic | Based on iodo-analogue. nih.gov |

| Space Group | P2₁/c | Based on iodo-analogue. nih.gov |

| Dihedral Angle (Isoindole-Phenyl) | ~85° | Key conformational feature due to steric hindrance. nih.gov |

| C=O Bond Length | ~1.20 Å | Typical for imide carbonyls. nih.gov |

| N-C (imide) Bond Length | ~1.40 Å | nih.gov |

| Intermolecular Interactions | Hydrogen Bonding | Expected between -NH₂ and C=O groups. |

Based on a comprehensive search for crystallographic and spectroscopic data, specific experimental details for the compound “this compound” are not available in the public domain. To generate the detailed scientific article as per the requested outline, specific data from single-crystal X-ray diffraction studies are required. This includes precise unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions.

While extensive research exists on various derivatives of isoindole-1,3-dione, the specific data for the ortho-amino substituted phenyl derivative is not present in the available scientific literature. The strict requirement to focus solely on “this compound” prevents the use of data from related compounds as illustrative examples.

Therefore, the following sections of the article cannot be completed without the specific experimental crystallographic data for “this compound”:

Polymorphism Studies of Isoindole-1,3-dione Derivatives(While general information on polymorphism in this class of compounds exists, a specific study on this derivative is not available).

Should the crystallographic information file (CIF) or a publication containing these specific details for “this compound” become available, the requested article can be generated.

Structure Activity Relationships Sar and Structure Property Relationships Spr in Isoindole 1,3 Dione Research

Impact of Substituent Modifications on Biological Activity Profiles

The biological effects of isoindole-1,3-dione derivatives can be finely tuned by altering the substituents on the phenyl ring or the N-substituted moiety. nih.gov These modifications impact the molecule's steric, electronic, and lipophilic properties, which in turn dictate its pharmacological profile.

The position of substituents on an aromatic ring can have a profound effect on the biological activity of a molecule. This principle of positional isomerism is critical in drug design, as changing a substituent's position from ortho to meta or para can alter the molecule's conformation, electronic distribution, and ability to interact with a biological target. For instance, studies on Schiff bases have shown that the position of a methyl group on an aryl ring significantly affects the compound's antibacterial and antifungal activities. researchgate.net Derivatives with meta and para-methyl substitutions exhibited greater antimicrobial efficacy compared to the ortho-substituted and unsubstituted analogues, highlighting that biological activity is sensitive to the substituent's location. researchgate.net

The introduction of halogens and various alkyl or aryl groups is a common strategy to modulate the biological activity of the isoindole-1,3-dione scaffold. Research has consistently shown that these modifications can enhance potency across different therapeutic areas, including anticancer and enzyme inhibition.

Halogenation of the isoindole-1,3-dione moiety has been found to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.net Structure-activity relationship analyses have revealed that tetra-brominated derivatives are often more effective than their tetra-chlorinated counterparts. researchgate.net In one study, the introduction of bromine and silyl ether groups into the isoindole-1,3(2H)-dione skeleton was investigated for anticancer activity. nih.gov It was found that compounds containing both a silyl ether (-OTBDMS) and a bromine (-Br) group exhibited higher anticancer activity against Caco-2 and MCF-7 cell lines than the widely used chemotherapy drug, cisplatin. nih.gov

The nature of alkyl and aryl substituents also plays a crucial role. In the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized. nih.gov SAR studies revealed that para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE. nih.gov This suggests that small, electronegative substituents at the para position of the benzyl ring are favorable for this specific biological activity.

| Compound/Modification | Substituent(s) | Biological Activity | Key Finding |

| Isoindole-1,3(2H)dione Derivative | Silyl ether (-OTBDMS) and -Br | Anticancer (vs. Caco-2, MCF-7) | Combination of these groups led to higher activity than cisplatin. nih.gov |

| Halogenated Isoindole-1,3(2H)dione | Tetrabromo | Antimicrobial, Anticancer | Brominated derivatives were more effective than chlorinated ones. researchgate.net |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 4-Fluorobenzyl | Acetylcholinesterase Inhibition | Exhibited the highest inhibitory potency in the series (IC50 = 2.1 μM). nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid | 4-Methylbenzyl | Acetylcholinesterase Inhibition | Showed good inhibitory activity (IC50 = 4.8-5.4 μM). nih.gov |

The isoindole-1,3-dione framework has been explored for its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The two main isoforms, COX-1 and COX-2, have different physiological roles. COX-1 is a constitutive enzyme involved in housekeeping functions like protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammation. lecturio.com Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Structural modifications to the isoindole-1,3-dione scaffold significantly impact this selectivity. Studies on N-alkyl-isoindoline-1,3-dione derivatives have shown they can be good inhibitors of COX enzymes. nih.gov The presence of an aromatic moiety is considered important for affinity towards COX-2. nih.gov Further research on isoindoline-1,3-dione derivatives suggested a rationalization for selectivity: the amino group on a substituent may participate more effectively in binding to COX-1, whereas an aryl group is more effective for binding to the COX-2 active site. ijlpr.com

In a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives designed as COX inhibitors, it was found that compounds with a longer linker between the isoindole-1,3(2H)-dione core and an arylpiperazine residue showed greater inhibition of COX-2. nih.gov This indicates that the length and flexibility of the linker are critical for achieving optimal orientation within the larger COX-2 binding pocket. For example, compound H in the study, which featured a longer linker, was the most potent COX-2 inhibitor, interacting with key amino acid residues Arg120 and Tyr355. nih.gov In contrast, compound D , with a shorter linker, was the most potent COX-1 inhibitor. nih.gov

| Compound | Key Structural Features | COX-1 % Inhibition | COX-2 % Inhibition | Selectivity (COX-2/COX-1) |

| Compound D nih.gov | Short linker to diphenylamine | 76.10% | 59.80% | 0.79 |

| Compound H nih.gov | Longer acetyl linker to arylpiperazine | 51.00% | 76.80% | 1.51 |

| Meloxicam (Reference) nih.gov | Standard NSAID | 69.10% | 73.10% | 1.06 |

Data represents the percentage of enzyme inhibition at a given concentration as reported in the cited study.

Photophysical Properties and Non-Linear Optical (NLO) Potential

Organic molecules with extensive π-conjugated systems, such as isoindole-1,3-dione derivatives, are of significant interest for applications in optoelectronics. acgpubs.org Their ability to absorb and transmit light, as well as their potential for non-linear optical (NLO) responses, is directly tied to their electronic structure.

The optical properties of several N-substituted isoindole-1,3-dione compounds have been investigated using UV-Vis absorption spectroscopy. acgpubs.orgresearchgate.net These studies reveal a strong correlation between the molecular structure and properties such as optical transmittance and absorbance band edge (which determines the cut-off wavelength).

A study of various isoindole-1,3-dione derivatives found that their maximum absorbance peaks (λmax) occur in the near-ultraviolet (NUV) region, typically between 229 and 231 nm. acgpubs.orgresearchgate.net Importantly, the transmittance curves for these compounds are dominant in the visible region, indicating high permeability to visible light. acgpubs.org This high transmittance makes such materials potentially advantageous for technologies that require optical transparency. acgpubs.org

The absorbance band edge (EAbs-be) and the optical band gap (Eg) are crucial parameters that describe the electronic structure of a material. For the studied isoindole-1,3-dione compounds, the absorbance band edge values ranged from 4.366 to 4.662 eV. acgpubs.org These relatively large band gaps are indicative of materials that behave as insulators or dielectrics, which could be useful as insulating layers in transistors or other semiconductor devices. acgpubs.org

| Compound | Functional Group | λmax (nm) | Absorbance Band Edge (EAbs-be) (eV) | Optical Band Gap (Eg) (eV) |

| Compound 5 acgpubs.org | -OH | 229 | 4.366 | 4.410 |

| Compound 6 acgpubs.org | -OH (propyl) | 231 | 4.412 | 4.350 |

| Compound 7 acgpubs.org | -OMs | 230 | 4.662 | 4.700 |

| Compound 9 acgpubs.org | -N3 | 229 | 4.381 | 4.420 |

Data obtained from UV-Vis spectra recorded in CH2Cl2.

Organic compounds with high NLO properties are sought after for applications in telecommunications and optical information processing. acgpubs.org Isoindole-1,3-dione derivatives are considered promising candidates for NLO materials because their structure contains delocalized π-electrons, a key requirement for NLO activity. acgpubs.orgresearchgate.net NLO phenomena, such as changes in the refractive index and absorption coefficient with light intensity, are governed by the molecule's hyperpolarizability.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies for Isoindole-1,3-dione Derivatives

Traditional synthesis of isoindole-1,3-dione derivatives often involves the condensation of phthalic anhydride (B1165640) with primary amines, sometimes requiring harsh conditions or catalysts. scispace.comrsc.org The future of synthesizing these valuable compounds is trending towards greener, more efficient, and economically viable methods. Researchers are actively exploring solventless reactions, which reduce environmental impact and simplify purification processes. researchgate.net One such approach involves the simple heating of reactants like phenylethylamine and phthalic anhydride without any solvent. researchgate.net

Another promising avenue is the development of catalyst-free reactions. For instance, a facile synthesis of fused multifunctionalized isoindole-1,3-diones has been reported through a hexadehydro-Diels–Alder (HDDA) domino reaction. scispace.comrsc.org This method is notable for proceeding in the absence of metals and other additives, offering a direct and efficient way to construct complex tricyclic isoindole-1,3-dione structures in good to excellent yields. scispace.comrsc.org These innovative strategies represent a significant step forward, aligning the synthesis of these important molecules with the principles of green chemistry. researchgate.net

Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

The integration of advanced computational tools is revolutionizing the study of isoindole-1,3-dione derivatives. Techniques such as Density Functional Theory (DFT), molecular docking, and dynamic simulations are becoming indispensable for predicting the properties and interactions of these molecules before their synthesis. acs.orgresearchgate.net

DFT studies are employed to investigate the molecular and electronic properties, reactivity, and stability of newly designed compounds. acs.orgnih.gov This quantum-mechanics-based approach provides insights into the nature of chemical bonds and the distribution of electron density, which are crucial for understanding a molecule's behavior. acs.orgresearchgate.net For example, DFT calculations can help identify the nucleophilic and electrophilic sites within a molecule, predicting how it will interact with biological targets. researchgate.net

Molecular docking and simulation studies complement these findings by illustrating how isoindole-1,3-dione derivatives bind to specific biological receptors. acs.orgnih.gov These models can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of an enzyme. researchgate.net This in silico screening is instrumental in designing derivatives with enhanced potency and selectivity for targets like acetylcholinesterase or cyclooxygenase, guiding synthetic efforts and accelerating the discovery of new therapeutic candidates. nih.govnih.gov

Table 1: Applications of Computational Modeling in Isoindole-1,3-dione Research

| Computational Method | Application | Investigated Properties / Interactions | Reference |

| Density Functional Theory (DFT) | Quantum-chemical based investigations | Molecular and electronic properties, reactivity, stability, theoretical vibrational (IR) and NMR values. | acs.orgresearchgate.net |

| Molecular Docking | Elucidation of binding modes | Interaction with catalytic and peripheral active sites of enzymes (e.g., AChE), identification of hydrogen bonds and hydrophobic interactions. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Assessment of complex stability | Stability and binding interactions of protein-ligand complexes over time. | acs.orgresearchgate.net |

| TD-DFT | Investigation of photophysical properties | Electronic transitions and optical properties for materials science applications. | acgpubs.org |

Discovery of New Biological Targets and Elucidation of Molecular Mechanisms beyond Current Findings (non-clinical)

The isoindole-1,3-dione scaffold is recognized for its ability to interact with a diverse range of biological targets, leading to a wide spectrum of activities. newsama.comnih.gov While its roles in cancer and immunomodulation are well-known, emerging research is uncovering novel non-clinical applications and elucidating the underlying molecular mechanisms.

Current research extends to the design of isoindole-1,3-dione derivatives as potent enzyme inhibitors for neurodegenerative diseases and inflammation. nih.govmdpi.com Specifically, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Molecular modeling studies suggest these compounds can interact with both the catalytic and peripheral anionic sites of AChE. nih.gov Similarly, new derivatives have been designed to target cyclooxygenase (COX) enzymes, showing potential as anti-inflammatory agents. nih.gov

Beyond enzyme inhibition, research has demonstrated the potential of these compounds in combating infectious diseases. Certain derivatives have shown significant antimycobacterial activity, with computational studies suggesting they act as inhibitors of the enzyme InhA, a key target in Mycobacterium tuberculosis. acs.orgnih.gov The exploration of these and other biological targets continues to be an active area of research, promising new avenues for therapeutic intervention.

Table 2: Selected Non-Clinical Biological Activities of Isoindole-1,3-dione Derivatives

| Derivative Type | Biological Target | Key Finding (IC₅₀) | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | IC₅₀ values ranging from 2.1 to 7.4 μM. | nih.gov |

| 4-substituted piperazine derivatives | Acetylcholinesterase (AChE) | Best result IC₅₀ = 1.12 μM. | mdpi.com |

| Diphenylmethyl moiety derivatives | Butyrylcholinesterase (BuChE) | Best result IC₅₀ = 21.24 μM. | mdpi.com |

| Amino-containing heterocyclic derivatives | Mycobacterium tuberculosis (InhA) | Most potent compound IC₅₀ = 18 μM (anti-mycobacterial) and 8.65 μM (InhA inhibition). | acs.orgnih.gov |

| N-acetylpiperazine aryl derivatives | Cyclooxygenase (COX) | Designed for potential COX inhibitory activity. | nih.gov |

| Chalcone-thiazole hybrids | Human Tumor Cell Lines | High antimitotic activity with mean GI₅₀ of 15.72 μM. | mdpi.com |

Development of Functional Materials and Devices incorporating Isoindole-1,3-dione Scaffolds

The unique electronic and optical properties of the isoindole-1,3-dione core are attracting attention in the field of materials science. The delocalized π-electrons within the molecular system make these compounds promising candidates for the development of novel functional materials, particularly for applications in optics and electronics. acgpubs.org

Research has focused on investigating the optical properties of N-substituted isoindole-1,3-dione derivatives. acgpubs.orgresearchgate.net Studies have involved measuring UV-Vis spectra to calculate key optical parameters such as the absorbance band edge, optical band gap (Eg), and refractive index (n). acgpubs.org These parameters are crucial for determining the potential of a material for use in optoelectronic devices. Organic compounds with high nonlinear optical (NLO) properties are sought after for applications in telecommunications and data storage, and the isoindole-1,3-dione structure is considered a highly eligible candidate for these NLO materials. acgpubs.org The calculated properties suggest that these derivatives could function as insulator or dielectric materials, opening up possibilities for their incorporation into various electronic components and devices. acgpubs.org

Table 3: Investigated Optical Properties of Isoindole-1,3-dione Derivatives

| Property | Description | Relevance | Reference |

| Absorbance (Abs) | The amount of light absorbed by the material at a specific wavelength. | Characterizes the material's interaction with light. | acgpubs.org |

| Transmittance (T) | The fraction of incident light at a specified wavelength that passes through a sample. | Important for applications requiring light transmission. | acgpubs.org |

| Optical Band Gap (Eg) | The energy difference between the top of the valence band and the bottom of the conduction band. | Determines the optical and electrical properties; crucial for semiconductor and insulator applications. | acgpubs.orgresearchgate.net |

| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering a material. | A fundamental property for designing optical components like lenses and waveguides. | acgpubs.orgresearchgate.net |

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Aminophenyl)isoindole-1,3-dione using factorial design?

Factorial design allows systematic exploration of reaction parameters (e.g., temperature, catalyst loading, solvent ratio) to maximize yield and purity. Pre-experimental designs (e.g., screening experiments) identify critical variables, followed by full factorial or response surface methodologies to model interactions. For example, varying amine coupling conditions and monitoring via HPLC can optimize regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity and substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation pathways. Cross-referencing with computational IR/NMR predictions (DFT) enhances accuracy .

Q. How is X-ray crystallography applied to resolve the crystal structure of derivatives?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For isoindole-dione derivatives, heavy atoms (e.g., iodine in 2-(2-iodophenyl) analogs) improve resolution. Data refinement using software like SHELX validates thermal parameters and hydrogen bonding networks, critical for structure-activity relationships .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken charges. Hirshfeld surface analysis maps electrophilic/nucleophilic regions, guiding reactivity predictions in catalytic or photochemical applications .

Q. How do researchers reconcile discrepancies between experimental and computational data?

For example, if XRD bond lengths conflict with DFT-optimized geometries, recalibrate computational parameters (e.g., solvent effects, dispersion corrections). Validate via Natural Population Analysis (NPA) to assess charge distribution consistency. Systematic error analysis (e.g., basis set incompleteness) resolves outliers .

Q. What mechanistic insights can be gained from studying isoindole-dione derivatives in cross-coupling reactions?

Kinetic studies (e.g., variable-temperature NMR) track intermediates in palladium-catalyzed aminations. Isotopic labeling (²H/¹³C) identifies rate-determining steps. Computational transition-state modeling (e.g., COSMO-RS solvation) elucidates steric/electronic effects of the aminophenyl substituent .

Q. How can AI-driven simulations enhance reaction optimization for isoindole-dione-based compounds?

Machine learning algorithms (e.g., neural networks) trained on historical reaction datasets predict optimal conditions for novel derivatives. COMSOL Multiphysics integrates AI for real-time parameter adjustments in flow reactors, minimizing trial-and-error experimentation .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

Use inert atmospheres (N₂/Ar) for air-sensitive steps (e.g., Grignard additions). Personal protective equipment (PPE) and fume hoods are mandatory. First-aid measures for skin/eye contact include immediate rinsing (15+ minutes) and medical consultation, per OSHA guidelines .

Q. How do researchers validate chromatographic purity in complex reaction mixtures?

Ultra-HPLC coupled with quadrupole-time-of-flight (Q-TOF) MS detects trace impurities. Gradient elution (e.g., 5–95% acetonitrile in H₂O) separates polar byproducts. Purity thresholds (>95%) are confirmed via calibration against certified reference standards .

Q. What strategies mitigate batch-to-batch variability in scaled-up syntheses?

Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress dynamically. Statistical process control (SPC) charts track critical quality attributes (CQAs), while Design of Experiments (DoE) identifies robustness limits for industrial translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.